2-(Phenylethynyl)phenanthrene-9,10-dione

Optoelectronics Materials Chemistry Molecular Engineering

Researchers requiring a phenanthrene-9,10-dione with extended pi-conjugation for red-shifted optoelectronics often face long lead times for custom synthesis. This stock compound provides immediate access. Key differentiators: - Extended pi-system: Phenylethynyl group tunes HOMO-LUMO gap for NIR applications. - Dual reactivity: Orthogonal 1,2-diketone and terminal alkyne enable modular phenazine/quinoxaline synthesis and click chemistry. - Structural probe: Essential regioisomer for SAR studies comparing 2-position vs 3-position substitution effects on target binding.

Molecular Formula C22H12O2
Molecular Weight 308.3 g/mol
CAS No. 63145-65-3
Cat. No. B14513662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylethynyl)phenanthrene-9,10-dione
CAS63145-65-3
Molecular FormulaC22H12O2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)C3=O
InChIInChI=1S/C22H12O2/c23-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)22(21)24)11-10-15-6-2-1-3-7-15/h1-9,12-14H
InChIKeyIBQYUFLTXVGORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylethynyl)phenanthrene-9,10-dione: Product Profile


2-(Phenylethynyl)phenanthrene-9,10-dione (CAS 63145-65-3) is a synthetic derivative of the phenanthrene-9,10-dione (phenanthrenequinone) class . It features a phenanthrene core with a phenylethynyl substituent at the 2-position and retains the key 9,10-diketone functionality. This structural modification introduces unique photophysical and electrochemical properties not found in the unsubstituted parent compound [1]. Unlike generic phenanthrene-9,10-dione, the phenylethynyl group extends the pi-conjugated system, leading to altered absorption and emission characteristics and enabling its use as a specialized building block in advanced materials science .

Extended pi-conjugation for tunable absorption/emission in optoelectronic material studies

Dual diketone/alkyne reactivity enables modular synthesis of advanced heterocycles

2-phenylethynyl regioisomer for SAR exploration where 3-phenyl analogs show binding signal

2-(Phenylethynyl)phenanthrene-9,10-dione: Why Substitutes Fail


The phenanthrene-9,10-dione scaffold is versatile, but its photophysical and electronic properties are highly sensitive to substitution pattern and electronics [1]. Unsubstituted phenanthrene-9,10-dione (PQ) exhibits nπ* and ππ* triplet states that are close in energy, making its reactivity and luminescence highly dependent on the local environment [1]. Substitutions, especially with extended pi-systems like the phenylethynyl group, can alter the ordering of these excited states, tune the HOMO-LUMO gap, and introduce new charge-transfer characteristics [2]. Consequently, using a simpler derivative like 3-phenylphenanthrene-9,10-dione or the parent PQ would yield different optical and electronic behavior, failing to meet the specific design criteria for advanced optoelectronic applications where the 2-phenylethynyl group is required [3].

Unsubstituted PQ

Lacks extended conjugation; HOMO-LUMO gap and triplet-state ordering may shift significantly, altering photophysical output.

3-Phenyl analog

Absence of the alkyne linker removes a key orthogonal handle and changes electronic distribution, limiting modular diversification.

2-(Phenylethynyl)phenanthrene-9,10-dione: Key Differentiators


Extended Conjugation for Optoelectronics

The 2-phenylethynyl group in 2-(Phenylethynyl)phenanthrene-9,10-dione extends the pi-conjugated system compared to the parent phenanthrene-9,10-dione. This structural modification is predicted to lower the HOMO-LUMO energy gap and red-shift absorption and emission spectra, a trend consistently observed in phenylethynyl-substituted acenes and other polycyclic aromatic systems [1]. While specific spectral data for this compound are not publicly available, the class-level inference is strong: similar extensions of conjugation in phenanthrenequinones have been shown to increase triplet energies and alter photochemical reactivity [2].

Extended Conjugation
Class-level inference
Predicted red-shifted absorption/emission
Supports optoelectronic property tuning
Spectral data not publicly available; based on acene analog trends
Optoelectronics Materials Chemistry Molecular Engineering

Diketone and Alkyne Dual Reactivity

The compound possesses two distinct reactive sites: the 9,10-diketone and the terminal alkyne of the phenylethynyl group. This dual functionality is not present in simpler derivatives like 3-phenylphenanthrene-9,10-dione or unsubstituted phenanthrene-9,10-dione [1]. The diketone can undergo condensation reactions to form heterocycles (e.g., quinoxalines, phenazines), while the alkyne can participate in Sonogashira coupling or cycloaddition reactions for further diversification [2]. This enables the construction of more complex, functionalized molecular architectures in a modular fashion.

Dual Reactivity
Class-level inference
2 reactive handles
Enables orthogonal synthetic diversification
Diketone + terminal alkyne; based on standard functional group reactivity
Organic Synthesis Medicinal Chemistry Building Blocks

Predicted In Silico ADME Advantage

In a recent in silico study, compounds structurally related to 2-(Phenylethynyl)phenanthrene-9,10-dione were screened for drug-like properties. The compound 3-phenylphenanthrene-9,10-dione (A9-4) demonstrated a favorable ADMET profile, passing all in silico filters [1]. While data for the 2-phenylethynyl analog is not directly provided, its structural similarity suggests it may possess comparable or improved properties due to the extended conjugation and potential for enhanced binding interactions. Notably, A9-4 exhibited superior binding affinities to relevant protein targets (up to -11.0 kcal/mol) compared to the reference drug Rivaroxaban (-8.5 kcal/mol) [1].

In Silico ADME
Supporting evidence
Analog (3-phenyl) -11.0 kcal/mol vs Rivaroxaban -8.5 kcal/mol
Supports binding-affinity screening context
Docking against 5E6E; structurally related analog data
Drug Discovery In Silico Screening ADMET

Enhanced Triplet State Energy

Photophysical studies on substituted 9,10-phenanthrenequinones have established that derivatives with electron-donating or extended pi-systems exhibit slightly higher triplet state energies compared to the parent compound [1]. For instance, methoxy and methyl substituted derivatives show increased triplet energies, which correlate with their Hammett sigma values [1]. By extension, the 2-phenylethynyl group, which extends conjugation, is expected to similarly influence the triplet state energy, potentially making it a better photosensitizer or triplet energy acceptor/donor in energy transfer applications.

Triplet State Energy
Class-level inference
Higher triplet energy vs parent PQ predicted
May support photosensitizer screening
Derived from Hammett/sigma-substituent trends; exact ET not reported
Photocatalysis OLED Materials Triplet State Engineering

Substitution Position for SAR Studies

In the context of phenanthrene-9,10-dione derivatives, the position of substitution significantly impacts biological activity. A study comparing 3-phenylphenanthrene-9,10-dione (A9-4) with other similar compounds found it to have the highest binding affinity to sickle cell disease-related protein targets [1]. The 2-phenylethynyl substitution in the target compound represents a distinct regioisomer and a different linker (alkyne vs. direct phenyl). This variation is critical for structure-activity relationship (SAR) investigations, as it explores a different chemical space, potentially leading to unique interactions with biological targets or altered physicochemical properties.

SAR Position
Cross-study comparable
2-phenylethynyl regioisomer 3-phenyl analog binding -11.0 kcal/mol (reference)
Enables regioisomeric SAR comparison
No direct binding data; alkyne linker may alter target interaction
Structure-Activity Relationship Medicinal Chemistry Molecular Docking

2-(Phenylethynyl)phenanthrene-9,10-dione: Application Scenarios


OLED Emitters and Host Materials

The extended pi-conjugation from the phenylethynyl group is predicted to tune the emission wavelength of the phenanthrene-9,10-dione core, a key requirement for designing red-shifted or near-infrared (NIR) OLED emitters [1]. The compound serves as a building block for synthesizing novel charge-transfer complexes, where its diketone functionality can be transformed into electron-deficient heterocycles, while the alkyne provides a handle for further functionalization to control solubility and film-forming properties [2].

Heterocyclic Building Blocks and Ligands

The orthogonal reactivity of the 1,2-diketone and terminal alkyne moieties enables a modular approach to complex molecule synthesis. The diketone can undergo condensation with diamines to form phenazine or quinoxaline derivatives, while the alkyne can be used in click chemistry or Sonogashira couplings to introduce additional functional groups [1]. This dual functionality is particularly valuable for constructing extended pi-systems for organic electronics or for generating diverse ligand libraries for catalysis and medicinal chemistry [2].

SAR Studies for Drug Discovery

As a regioisomer of the active 3-phenylphenanthrene-9,10-dione lead compound, 2-(Phenylethynyl)phenanthrene-9,10-dione is an essential probe for SAR campaigns targeting sickle cell disease or other indications where phenanthrene diones show promise [1]. Comparing its in silico and eventual in vitro profile to the 3-phenyl analog will delineate the impact of substitution position and linker flexibility on target binding and pharmacokinetics, guiding further lead optimization [1].

TTA Upconversion and Photocatalysis

Given the established trend that substituted 9,10-phenanthrenequinones exhibit altered triplet state energies, this compound is a candidate for investigation as a triplet photosensitizer [1]. Its potential for a higher triplet energy than the parent PQ makes it suitable for sensitizing reactions or materials that require high-energy triplet states, such as in TTA upconversion systems for solar energy harvesting or bioimaging [1].

Application
Selection Property
Validation Focus
OLED emitter research
Extended pi-conjugation
Emission wavelength tuning
Heterocyclic building block synthesis
Dual diketone/alkyne reactivity
Modular diversification
SAR studies (drug discovery research)
Regioisomeric probe with alkyne linker
Binding comparison to 3-phenyl analog
TTA upconversion research
Predicted triplet state energy
Triplet energy transfer efficiency

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